molecular formula C7H10N2OS B15309306 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

Cat. No.: B15309306
M. Wt: 170.23 g/mol
InChI Key: IODINCCVXBGRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (C₇H₁₀N₂OS) is a heterocyclic compound featuring a thiadiazole ring substituted with a cyclopropyl group at position 4 and an ethanol group at position 3. Its molecular structure is defined by the SMILES string CC(C1=C(N=NS1)C2CC2)O and the InChIKey IODINCCVXBGRQL-UHFFFAOYSA-N .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-(4-cyclopropylthiadiazol-5-yl)ethanol

InChI

InChI=1S/C7H10N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h4-5,10H,2-3H2,1H3

InChI Key

IODINCCVXBGRQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=NS1)C2CC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The ethan-1-ol group is then introduced through subsequent reactions .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Heterocycle Substitution: Thiadiazole vs. Oxadiazole

A key structural variation among analogs involves replacing the sulfur atom in the thiadiazole ring with oxygen, forming oxadiazole derivatives. For example:

Property Thiadiazole Derivative Oxadiazole Derivative
Molecular Formula C₇H₁₀N₂OS C₇H₁₀N₂O₂
Molecular Weight (g/mol) 170.23 170.17
CAS Number 1501859-63-7 (ethanone analog) 1342181-55-8
Key Functional Group Thiadiazole (S-containing) Oxadiazole (O-containing)

Functional Group Variations: Alcohol vs. Ketone

The hydroxyl group in the target compound can be oxidized to a ketone, as seen in 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one (CAS 1501859-63-7, C₇H₈N₂OS).

Property Alcohol Derivative Ketone Derivative
Molecular Formula C₇H₁₀N₂OS C₇H₈N₂OS
Molecular Weight (g/mol) 170.23 164.18
Functional Group -OH -C=O
LogP (Predicted) ~1.2 (moderately polar) ~1.8 (more lipophilic)

Substituent Effects: Cyclopropyl vs. Other Groups

The cyclopropyl group is a common substituent in analogs, but variations exist:

  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1, C₆H₈N₂OS): Features a thiazole ring (with one sulfur and one nitrogen) instead of thiadiazole, paired with a methyl group. The absence of cyclopropyl reduces steric hindrance but may decrease metabolic stability .
  • 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6): Incorporates a methylcyclohexanol moiety, enhancing steric bulk and hydrophobicity compared to the simpler ethanol group in the target compound .

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